molecular formula C17H19NO4S B2942178 N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1421451-37-7

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2942178
CAS No.: 1421451-37-7
M. Wt: 333.4
InChI Key: DLBVIJDLFOWNBZ-UHFFFAOYSA-N
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Description

N-((4-Hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a hydroxychroman (chromanol) moiety linked via a methyl group to the sulfonamide nitrogen. The phenylmethanesulfonamide group introduces sulfonamide functionality, commonly associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulation in medicinal chemistry.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c19-17(10-11-22-16-9-5-4-8-15(16)17)13-18-23(20,21)12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBVIJDLFOWNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It has been found to block male gamete formation in the malaria parasite life cycle, suggesting that it may target proteins or enzymes involved in this process.

Result of Action

The compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity. This suggests that it may have potential as an antimalarial agent, particularly in strategies aimed at blocking transmission.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxychroman moiety, which is known for its potential antioxidant and anticancer properties. Its structure can be represented as follows:

N 4 hydroxychroman 4 yl methyl 1 phenylmethanesulfonamide\text{N 4 hydroxychroman 4 yl methyl 1 phenylmethanesulfonamide}

This structure includes functional groups that may enhance its biological activity, such as the sulfonamide group, which is often associated with antibacterial effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Antioxidative Effects : The hydroxy group in the chroman moiety can donate electrons to stabilize free radicals, thus exhibiting antioxidative properties.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)3.1
HCT116 (Colon Cancer)4.0
HEK293 (Kidney)5.3

These results indicate that the compound is particularly potent against breast cancer cells, suggesting its potential as a therapeutic agent for this type of cancer .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated through various assays. The IC50 values suggest that it can effectively inhibit cell growth in a dose-dependent manner, particularly in cancerous cell lines .

Antioxidative Activity

The antioxidative capacity was assessed using spectroscopic methods, showing significant radical scavenging ability compared to standard antioxidants like butylated hydroxytoluene (BHT). This property may contribute to its overall therapeutic potential .

Case Studies

Several studies have highlighted the potential applications of this compound in cancer treatment:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability, indicating its potential as an anticancer agent targeting breast cancer cells.
  • Mechanistic Insights : Another investigation revealed that the compound may induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways. This suggests that the compound not only inhibits cell proliferation but also actively promotes cell death in malignant cells .

Comparison with Similar Compounds

Structural Comparison

Key Structural Analogs (from evidence):

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():

  • Contains a methoxyphenyl-naphthylmethyl group instead of hydroxychroman-methyl.
  • Higher stereochemical purity (99% ee) and distinct NMR shifts due to naphthyl substituents.

N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 8, ): Substituted with a cyano-trifluoromethylphenoxy group on the phenyl ring. Lacks the chroman system but includes electron-withdrawing groups (CF₃, CN) for enhanced metabolic stability.

N-(4-Methoxyphenyl)benzenesulfonamide ():

  • Simpler structure with a single methoxyphenyl group.
  • Demonstrates how substituents on the sulfonamide nitrogen influence crystallinity and bioactivity.

Unique Features of Target Compound :

  • The 4-hydroxychroman moiety introduces a hydroxyl group and ether oxygen, enhancing hydrogen-bonding capacity and polarity compared to methoxy or halogenated analogs.
  • The bicyclic chroman system may improve membrane permeability relative to purely aromatic analogs (e.g., naphthyl derivatives in ).
Physicochemical Properties
Property Target Compound (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () N-(4-Methoxyphenyl)benzenesulfonamide ()
Polar Groups Hydroxyl (chromanol), sulfonamide Methoxy, sulfonamide Methoxy, sulfonamide
Lipophilicity Moderate (hydroxyl reduces logP) High (naphthyl group increases logP) Moderate
NMR Shifts Expected δ ~5–6 ppm (chromanol OH) δ 7.2–8.3 ppm (naphthyl protons) δ 6.8–7.5 ppm (methoxyphenyl)
HPLC Retention Likely longer due to polarity 11.1 min (C18 column) Not reported

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